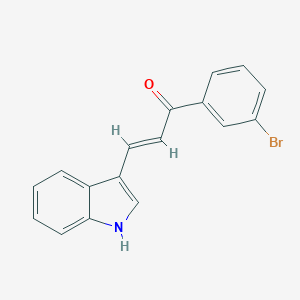
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one, also known as BRINP1, is a synthetic compound that belongs to the family of indole-based chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative disorder research, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. In neurodegenerative disorder research, it protects neurons from oxidative stress and reduces neuroinflammation, which leads to a reduction in neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its ease of synthesis and purification. It can be synthesized using simple and cost-effective methods and can be purified easily through a simple filtration and recrystallization process. Another advantage is its potential therapeutic properties in various diseases, which makes it a promising candidate for further research. However, one of the limitations of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can be overcome by using organic solvents such as DMSO or ethanol.
Zukünftige Richtungen
There are several future directions for 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one research. In cancer research, further studies can be conducted to investigate its potential as a chemotherapeutic agent and its efficacy in combination therapy with other anticancer drugs. In inflammation research, further studies can be conducted to investigate its potential as an anti-inflammatory agent and its efficacy in animal models of inflammatory diseases. In neurodegenerative disorder research, further studies can be conducted to investigate its potential as a neuroprotective agent and its efficacy in animal models of neurodegenerative diseases. Additionally, further studies can be conducted to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.
Synthesemethoden
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one can be synthesized through a simple reaction between 3-bromobenzaldehyde and indole-3-acetic acid. The reaction is catalyzed by a base such as potassium hydroxide and is carried out in ethanol at room temperature. The product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has shown potential therapeutic properties in various diseases. It has been studied extensively in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied in inflammation research, where it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been studied in neurodegenerative disorder research, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C17H12BrNO |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
(E)-1-(3-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-14-5-3-4-12(10-14)17(20)9-8-13-11-19-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+ |
InChI-Schlüssel |
KJPDYZANLMSJCT-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC(=CC=C3)Br |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
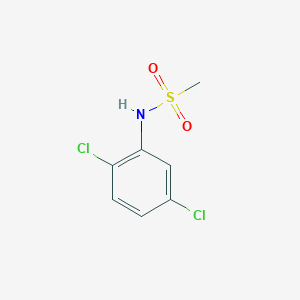
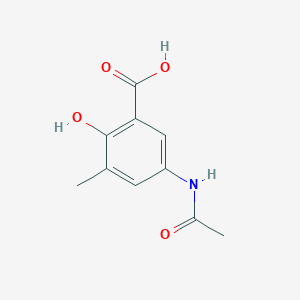
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
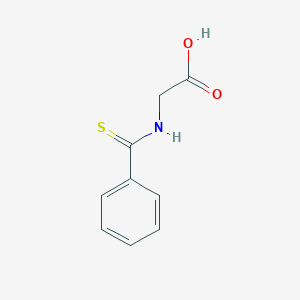
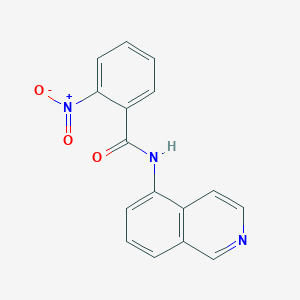
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)